molecular formula C14H19NO B11011305 (2E)-2-methyl-N-(2-methylpropyl)-3-phenylprop-2-enamide

(2E)-2-methyl-N-(2-methylpropyl)-3-phenylprop-2-enamide

Cat. No.: B11011305
M. Wt: 217.31 g/mol
InChI Key: LWJYXBPEIRQHIY-FMIVXFBMSA-N
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Description

    2-methyl-N-(2-methylpropyl)-3-phenylprop-2-enamide is a chemical compound with the molecular formula CHNO.

    Structure: It consists of a phenyl group (CH) attached to a propenamide moiety (CHNO) via a double bond.

    IUPAC Name: The systematic IUPAC name for this compound is (2E)-2-methyl-N-(2-methylpropyl)-3-phenylprop-2-enamide.

    Biological Relevance: While its biological functions are diverse, further research is needed to fully understand its significance.

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves various routes, including multicomponent reactions and solvent-free conditions.

      Reaction Conditions: Researchers have used microwave and ultraviolet irradiation-promoted synthesis with eco-friendly catalysts.

      Industrial Production: Industrial-scale production methods may involve modifications of these synthetic routes for efficiency and scalability.

  • Chemical Reactions Analysis

      Reactivity: 2-methyl-N-(2-methylpropyl)-3-phenylprop-2-enamide can undergo various reactions

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

      Medicine: May have applications in drug development.

      Industry: Used in the synthesis of specialty chemicals.

  • Mechanism of Action

      Targets: The compound likely interacts with specific cellular receptors or enzymes.

      Pathways: It may modulate signaling pathways related to cell growth, inflammation, or metabolism.

  • Comparison with Similar Compounds

      Unique Features: Its specific substitution pattern and aromatic ring arrangement distinguish it.

      Similar Compounds:

    Properties

    Molecular Formula

    C14H19NO

    Molecular Weight

    217.31 g/mol

    IUPAC Name

    (E)-2-methyl-N-(2-methylpropyl)-3-phenylprop-2-enamide

    InChI

    InChI=1S/C14H19NO/c1-11(2)10-15-14(16)12(3)9-13-7-5-4-6-8-13/h4-9,11H,10H2,1-3H3,(H,15,16)/b12-9+

    InChI Key

    LWJYXBPEIRQHIY-FMIVXFBMSA-N

    Isomeric SMILES

    CC(C)CNC(=O)/C(=C/C1=CC=CC=C1)/C

    Canonical SMILES

    CC(C)CNC(=O)C(=CC1=CC=CC=C1)C

    Origin of Product

    United States

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